molecular formula C5H14Cl2N2 B111800 3-Aminopiperidine dihydrochloride CAS No. 138060-07-8

3-Aminopiperidine dihydrochloride

Cat. No.: B111800
CAS No.: 138060-07-8
M. Wt: 173.08 g/mol
InChI Key: GGPNYXIOFZLNKW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Aminopiperidine dihydrochloride, also known as piperidin-3-amine dihydrochloride, is primarily used in the pharmaceutical industry as a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors . DPP-IV is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels . Therefore, DPP-IV inhibitors are commonly used in the treatment of diabetes .

Mode of Action

The compound acts as a reactant for N-arylation of heterocyclic diamines . This reaction is a key step in the synthesis of DPP-IV inhibitors . By inhibiting DPP-IV, these drugs prolong the action of incretin hormones, thereby reducing blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine during meals and stimulate insulin secretion . By inhibiting DPP-IV, the action of these hormones is prolonged, leading to increased insulin secretion and decreased blood glucose levels .

Pharmacokinetics

The dpp-iv inhibitors derived from it generally have good oral bioavailability and are metabolized by the liver .

Result of Action

The primary result of the action of this compound is the synthesis of DPP-IV inhibitors . These inhibitors have a therapeutic effect in the treatment of diabetes by prolonging the action of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels .

Action Environment

The action of this compound is primarily influenced by the conditions of the chemical reactions in which it is involved . Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy of these reactions . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as alogliptin and besifloxacin . DPP-IV is an enzyme that plays a crucial role in glucose metabolism, and its inhibitors are used in the treatment of type 2 diabetes .

Cellular Effects

The cellular effects of 3-Aminopiperidine dihydrochloride are largely related to its role in the synthesis of DPP-IV inhibitors. DPP-IV inhibitors can influence cell function by modulating the activity of incretin hormones, which are involved in insulin secretion. By inhibiting DPP-IV, these drugs can enhance the effects of incretin hormones, leading to improved glucose control .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a building block in the synthesis of DPP-IV inhibitors. These inhibitors work by binding to the active site of DPP-IV, preventing it from breaking down incretin hormones. This leads to increased levels of these hormones, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under room temperature conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its role in the synthesis of DPP-IV inhibitors, it is likely that its effects would be related to the dosage-dependent effects of these drugs. DPP-IV inhibitors have been shown to improve glucose control in a dose-dependent manner in animal models of diabetes .

Metabolic Pathways

Given its role in the synthesis of DPP-IV inhibitors, it is likely involved in pathways related to glucose metabolism .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopiperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Aminopiperidine dihydrochloride is unique due to its specific reactivity and applications in the synthesis of pharmaceutical intermediates and fine chemicals. Its ability to participate in N-arylation reactions and its use in the production of substituted quinolones with reduced phototoxic risk distinguish it from other similar compounds .

Properties

IUPAC Name

piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPNYXIOFZLNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583504
Record name Piperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138060-07-8
Record name Piperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperidin-3-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the chirality of 3-aminopiperidine in pharmaceutical applications?

A1: 3-Aminopiperidine exists as two enantiomers, (R)- and (S)-3-aminopiperidine. In pharmaceutical applications, the chirality of 3-aminopiperidine is crucial as different enantiomers often exhibit distinct pharmacological activities, potencies, and even toxicities. For instance, (R)-3-aminopiperidine dihydrochloride is commonly used as a chiral building block in the synthesis of various drugs, including Linagliptin [, ] and Trelagliptin [], both of which are dipeptidyl peptidase-4 (DPP-4) inhibitors used for treating type 2 diabetes. The specific enantiomeric form is crucial for the desired pharmacological effect.

Q2: What are the common synthetic routes to obtain enantiomerically pure (R)-3-aminopiperidine dihydrochloride?

A2: Several methods have been developed for the preparation of (R)-3-aminopiperidine dihydrochloride. One approach involves chiral separation of the racemic mixture followed by Boc protection, aminolysis, Hofmann rearrangement, and deprotection to yield the desired enantiomer []. Another method utilizes N-Boc-3-piperidone as a starting material, followed by condensation with enantiomerically pure (S)-tert-butanesulfinyl amide, low-temperature reduction, recrystallization, and deprotection to obtain (R)-3-aminopiperidine dihydrochloride []. A recent study describes a one-step catalytic hydrogenolysis of a specific precursor (compound III in the reference) using a palladium carbon catalyst and ammonium formate as a reducing agent to yield (R)-3-aminopiperidine [].

Q3: How can the enantiomeric purity of 3-aminopiperidine be determined?

A3: A robust chiral high-performance liquid chromatography (chiral HPLC) method with precolumn derivatization has been developed for the estimation of the (S)-enantiomer in (R)-3-aminopiperidine dihydrochloride. This method involves derivatization with para-toluene sulfonyl chloride (PTSC) to enhance detection and utilizes a chiralpak AD-H column with a simple mobile phase for enantiomeric separation [].

Q4: Beyond its role as a pharmaceutical intermediate, what other applications does 3-aminopiperidine dihydrochloride have?

A4: Recent research has explored the use of this compound in material science. It has been successfully incorporated into the fabrication of heterocyclic dication Dion-Jacobson perovskite materials for blue light-emitting diodes (PeLEDs) []. The incorporation of this compound was found to improve the emission spectral stability of the PeLEDs by retarding halide segregation and chloride loss.

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